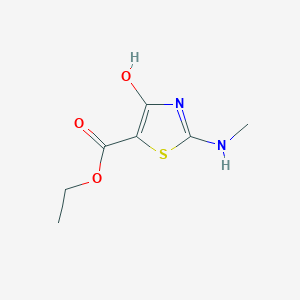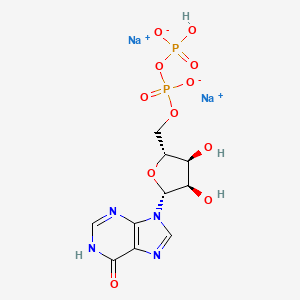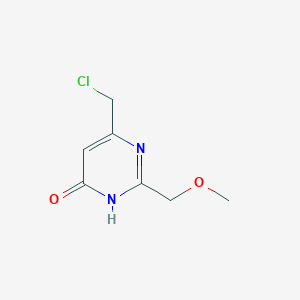![molecular formula C8H5N5O B1417644 [1,2,4]Triazolo[5,1-c][1,2,4]benzotriazin-6-ol CAS No. 1374509-39-3](/img/structure/B1417644.png)
[1,2,4]Triazolo[5,1-c][1,2,4]benzotriazin-6-ol
Overview
Description
[1,2,4]Triazolo[5,1-c][1,2,4]benzotriazin-6-ol is a heterocyclic compound with a molecular formula of C8H5N5O and a molecular weight of 187.16 g/mol This compound is characterized by its unique tricyclic structure, which includes a triazole ring fused to a benzotriazine ring
Mechanism of Action
Target of Action
Similar compounds in the azolo [1,2,4]triazines family have shown structural similarity with known antiviral drugs . They have been identified as potential inhibitors of certain kinases, such as c-Met and VEGFR-2 . These kinases play crucial roles in cell signaling pathways, particularly those involved in cell growth and proliferation.
Mode of Action
It’s likely that the compound interacts with its targets by binding to the active sites of the enzymes, thereby inhibiting their activity . This interaction can lead to changes in the biochemical pathways controlled by these enzymes, resulting in altered cellular functions.
Result of Action
Based on the activities of similar compounds, it can be hypothesized that the compound may exhibit antiviral or anticancer effects by inhibiting key cellular pathways .
Preparation Methods
The synthesis of [1,2,4]Triazolo[5,1-c][1,2,4]benzotriazin-6-ol typically involves the condensation of 1H-1,2,4-triazolo-5-diazonium salts with 1,3-cyclohexanedione, followed by cyclization and oxidative aromatization . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
[1,2,4]Triazolo[5,1-c][1,2,4]benzotriazin-6-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
[1,2,4]Triazolo[5,1-c][1,2,4]benzotriazin-6-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Comparison with Similar Compounds
[1,2,4]Triazolo[5,1-c][1,2,4]benzotriazin-6-ol can be compared with other similar compounds, such as:
[1,2,4]Triazolo[1,5-c][1,2,4]benzotriazin-6-ol: This compound has a similar tricyclic structure but differs in the position of the triazole ring fusion.
[1,2,4]Triazolo[3,4-c][1,2,4]benzotriazine: Another similar compound with a different fusion pattern of the triazole and benzotriazine rings.
The uniqueness of this compound lies in its specific ring fusion, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
[1,2,4]triazolo[5,1-c][1,2,4]benzotriazin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N5O/c14-6-3-1-2-5-7(6)11-12-8-9-4-10-13(5)8/h1-4,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCSNZAZNGNQQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=NC3=NC=NN23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate](/img/structure/B1417564.png)
![7-Hydroxy-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid](/img/structure/B1417565.png)

![Sodium 3-(2-hydroxyphenyl)-8-sulfonatobenzo[f]quinoline-1-carboxylate](/img/structure/B1417568.png)
![1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B1417570.png)
![Ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1417571.png)

![5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B1417575.png)

![2-(tert-Butyl)-8-iodopyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B1417579.png)


![4-[5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1417583.png)
![Ethyl 5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1417584.png)
